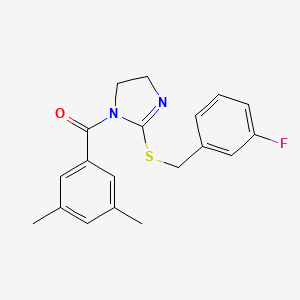

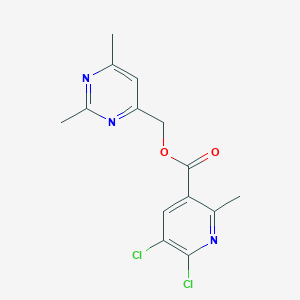

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate” is a complex organic molecule. It is related to a class of compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It’s also related to Phosphorothioic acid, O- (1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester .

Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular weight of 340.335 . The IUPAC Standard InChI is InChI=1S/C14H17N2O4PS/c1-3-18-21 (22,19-4-2)20-13-10-11-14 (17)16 (15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 .Scientific Research Applications

Cardiotonic Activity

One of the notable applications of derivatives of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate is in the development of cardiotonic agents. The study by Robertson et al. (1986) on dihydropyridazinone cardiotonics discovered potent positive inotropic effects in dogs, highlighting the compound's utility in heart failure treatments. Specifically, derivatives such as LY195115 showed significant oral activity and sustained contractility increase, positioning them among the most potent oral inotropes identified at the time (Robertson et al., 1986).

Catalytic Activity in Epoxidation

Another study explored the catalytic activities of ruthenium–pyridine-2,6-dicarboxylate complexes in the epoxidation of trans-stilbene, achieving asymmetric induction. This research provides insights into the synthesis of asymmetric catalysts using derivatives of the compound (Nishiyama & Motoyama, 1997).

Herbicide Development

The compound has also been implicated in herbicide research, with derivatives showing potent activity as Protoporphyrinogen IX Oxidase (PPO) inhibitors. A study demonstrated the design and synthesis of highly effective compounds for broad-spectrum weed control, showcasing the compound's potential in agricultural applications (Wang et al., 2021).

Green Synthesis of Heterocycles

Research into green chemistry has also seen applications of this compound, with Mohebat et al. (2017) developing an eco-friendly synthesis method for novel heterocycles. This method leverages water as a solvent and offers a sustainable approach to producing pharmacologically significant compounds (Mohebat et al., 2017).

Esterification Catalyst

Derivatives have been used as efficient and selective catalysts for the esterification of carboxylic acids, showcasing their utility in organic synthesis. This approach provides chemoselective esterification in good to excellent yields, highlighting the compound's versatility in chemical transformations (Won et al., 2007).

properties

IUPAC Name |

(6-oxo-1-phenylpyridazin-3-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16-12-11-15(18-19(16)14-9-5-2-6-10-14)22-17(21)13-7-3-1-4-8-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJFYGVXPMPIGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=NN(C(=O)C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2723641.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2723642.png)

![17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2723645.png)

![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)propanamide](/img/structure/B2723648.png)

![1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea](/img/structure/B2723649.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723656.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)

![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)